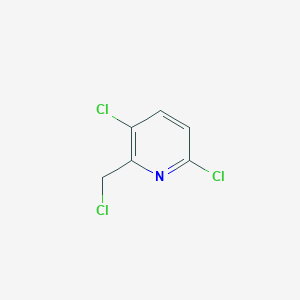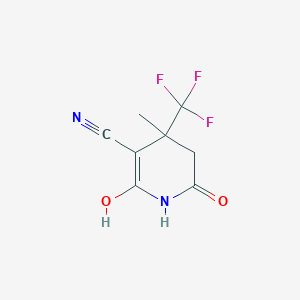
3,6-Dichloro-2-(chloromethyl)pyridine
Übersicht
Beschreibung
“3,6-Dichloro-2-(chloromethyl)pyridine” is a heterocyclic compound. It is a building block for the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through the nitrogen atom to form complexes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-(chloromethyl)pyridine has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2,6-Bis(chloromethyl)pyridine is a solid with a melting point of 73-78 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
“3,6-Dichloro-2-(chloromethyl)pyridine” is a heterocyclic building block for the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through N-atom to form complexes .
Generation of Macrocycles
The conformational flexibility of the bromomethyl arms makes “3,6-Dichloro-2-(chloromethyl)pyridine” an ideal choice for the generation of macrocycles .
Synthesis of Fluorescent Chemosensor for Hg2+
This compound may be used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis (aminomethyl)pyridine .
Preparation of Carbene Pincer Ligands
“3,6-Dichloro-2-(chloromethyl)pyridine” may be used in the preparation of carbene pincer ligands, required for the preparation of palladium pincer carbene complex .
Synthesis of PNN Ligand
It may be used in the synthesis of 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine, a PNN ligand .
Development of Fluorinated Organic Chemicals
As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Wirkmechanismus
Target of Action
Similar compounds, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of the unique physicochemical properties of the chlorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds, such as 3,5,6-trichloro-2-pyridinol (tcp), are known to undergo microbially-mediated mineralization, which is a primary degradative pathway and an important biological process of detoxification .
Pharmacokinetics
The compound’s impact on bioavailability would likely be influenced by its physicochemical properties, including its solubility, stability, and molecular weight .
Result of Action
Similar compounds have been associated with various effects, including toxicity to aquatic life and potential harm to the respiratory system, skin, and eyes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dichloro-2-(chloromethyl)pyridine . For instance, the compound’s effectiveness may be affected by factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,6-dichloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJYFSYZFACOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606149 | |
| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-(chloromethyl)pyridine | |
CAS RN |
58803-95-5 | |
| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloro-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)








![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)


